2-Ethoxy-1-propanol

説明

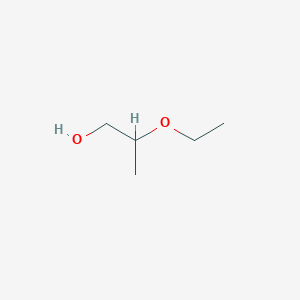

2-Ethoxy-1-propanol is a useful research compound. Its molecular formula is C5H12O2 and its molecular weight is 104.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

2-Ethoxy-1-propanol, also known as Propylene glycol ethyl ether , is primarily used as a solvent in various industries It can affect the central nervous system (cns) if exposed or ingested in large amounts .

Mode of Action

It’s known to act as an electron-rich alkene, readily forming bonds with electron-deficient partners . This property is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .

Biochemical Pathways

It’s known to participate in the synthesis of 1-ethoxy-2-bromopropane using phosphorus tribromide . More research is needed to fully understand the biochemical pathways it may affect.

Pharmacokinetics

It’s known to be soluble in water , which suggests it could be readily absorbed and distributed in the body if ingested or exposed to skin. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

As a solvent, this compound is primarily used to dissolve other substances, particularly in the production of agro-chemicals, de-icing and anti-icing formulations, cleaning products, and as a grease and paint remover . It doesn’t have a specific biological effect, but exposure to large amounts can cause drowsiness and dizziness .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its flammability makes it sensitive to heat, hot surfaces, sparks, open flames, and other ignition sources . Its solubility in water means it can spread in water systems . Furthermore, it should be handled in a well-ventilated place to prevent the accumulation of vapors, which may cause flash fire or explosion .

生化学分析

Biochemical Properties

It is known to be used as a solvent for a variety of resins such as epoxies, acrylic, alkyds, polyesters, nitrocellulose, and polyurethanes . This suggests that it may interact with these biomolecules and potentially influence their properties and functions.

Molecular Mechanism

It is known to be a stable compound that does not easily decompose or oxidize

Temporal Effects in Laboratory Settings

It is known to be a stable compound , suggesting that it may not degrade significantly over time

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of 2-Ethoxy-1-propanol in animal models. One study reported an oral LD50 (lethal dose, 50 percent kill) of 7110 mg/kg in rats , indicating that it can be toxic at high doses

Transport and Distribution

Given its solubility in water and organic solvents , it may potentially be transported across cell membranes and distributed throughout the cell

Subcellular Localization

Given its solubility properties , it may potentially be found throughout the cell

生物活性

2-Ethoxy-1-propanol, also known as ethylene glycol monoethyl ether or propylene glycol ethyl ether, is a solvent commonly used in industrial applications, particularly in coatings, cleaning agents, and as an intermediate in chemical synthesis. Understanding its biological activity is crucial for assessing its safety and potential health impacts on humans and the environment.

- Chemical Formula : C5H12O2

- Molecular Weight : 104.15 g/mol

- CAS Number : 19089-47-5

- Physical State : Colorless liquid

- Boiling Point : 132°C

- Solubility : Miscible with water

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of occupational exposure and its effects on human health. Research indicates that it may have various toxicological effects depending on the route of exposure (inhalation, skin contact, or ingestion).

Toxicity and Health Effects

- Acute Toxicity :

- Chronic Effects :

- Metabolism and Excretion :

Occupational Exposure Studies

A notable study monitored workers exposed to this compound in the printing industry. The findings indicated:

- Air Concentration : The median concentration of this compound in workplace air was about 1.87 mg/m³.

- Urinary Excretion : Urinary levels of the metabolite ethoxypropionic acid ranged from 3 to 38 mg/l, with a median of 22 mg/l, suggesting effective metabolic processing and excretion of the compound .

Case Study 1: Printing Industry Exposure

In a study involving technicians working with color rotogravure machines, post-shift urine samples were analyzed to assess exposure levels. Results demonstrated a significant correlation between ambient air concentrations and urinary excretion of metabolites, highlighting the importance of monitoring both air quality and biological markers for assessing health risks associated with solvent exposure .

Case Study 2: Laboratory Analysis

A laboratory analysis evaluated the effects of various glycol ethers, including this compound, on cellular systems. Results indicated that while short-term exposure did not result in significant cytotoxicity, prolonged exposure led to observable changes in cell viability and function .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| CAS Number | 19089-47-5 |

| Oral LD50 (Rat) | 7.11 g/kg |

| Inhalation LC50 | Not established |

| Skin Irritation | Possible |

| Eye Irritation | Possible |

| Metabolite | Ethoxypropionic acid |

| Median Air Concentration | 1.87 mg/m³ (printing industry) |

| Urinary Excretion Range | 3 to 38 mg/l |

科学的研究の応用

Surface Coatings and Printing Inks

2-Ethoxy-1-propanol is primarily used as a solvent in the surface coating and printing industries. Its ability to regulate flow, leveling, and coalescence makes it ideal for:

- Paints and Varnishes: Enhances the application properties of coatings, particularly water-based paints.

- Flexographic Printing Inks: Improves the performance of inks by providing good solvency and evaporation rates .

| Application Area | Specific Uses |

|---|---|

| Surface Coatings | Paints, varnishes |

| Printing Inks | Flexographic inks |

| Specialty Coatings | Automotive and industrial coatings |

Cleaning Products

In the cleaning industry, this compound serves as a key ingredient due to its:

- Low Toxicity: Safer for consumer products compared to traditional solvents.

- Surface Tension Reduction: Enhances cleaning efficiency by allowing better wetting of surfaces.

- Fast Evaporation Rate: Reduces residue after cleaning .

| Cleaning Product Type | Benefits |

|---|---|

| Degreasers | Effective grease removal |

| Paint Removers | Efficient in removing dried paint |

| General Cleaners | Quick-drying formulations |

Agrochemicals

As a chemical intermediate, this compound is utilized in the formulation of agrochemicals, including:

- Pesticides and Herbicides: Enhances the solubility and efficacy of active ingredients.

- De-Icing and Anti-Icing Agents: Used in formulations to prevent ice formation on surfaces .

Case Study 1: Use in Paint Formulations

A study demonstrated that incorporating this compound into water-based paint formulations improved flow properties and drying times. The results indicated that paints containing this solvent exhibited better leveling and gloss compared to those without it.

Case Study 2: Cleaning Product Efficacy

Research conducted on various cleaning products showed that those formulated with this compound achieved higher cleanliness ratings on metal surfaces compared to conventional cleaners. The rapid evaporation rate minimized streaking and residue.

Safety and Environmental Impact

While this compound is considered low in toxicity, safety data sheets indicate potential irritations upon exposure. Proper handling protocols are essential to mitigate risks associated with inhalation or skin contact . Environmentally, it is readily biodegradable, which reduces its ecological footprint when released into water systems .

特性

IUPAC Name |

2-ethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUBNVYPMOFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864870 | |

| Record name | 2-Ethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19089-47-5 | |

| Record name | 2-Ethoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JHT6036A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is 2-Ethoxy-1-propanol relevant to any industrial processes?

A2: While not explicitly stated in the provided research, this compound is a potential metabolite in the anaerobic degradation pathway of diethyl ether by the bacterium Aromatoleum sp. HxN1 []. This suggests a possible role in bioremediation of environments contaminated with diethyl ether.

Q2: What analytical techniques are used to identify and quantify this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for identifying and quantifying this compound [, ]. This technique allows for separation and identification based on the compound's unique mass spectrum.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。